![molecular formula C18H19ClN2O2S B238209 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation associated with conditions such as arthritis. Celecoxib belongs to the class of drugs called selective COX-2 inhibitors, which work by blocking the action of the enzyme cyclooxygenase-2 (COX-2).
作用機序
Celecoxib works by selectively inhibiting the enzyme COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. By inhibiting COX-2, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
Celecoxib has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inhibiting the growth and proliferation of cancer cells, and reducing the risk of cardiovascular events. Celecoxib has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Celecoxib is also relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is that it is a drug that is designed for human use, and its effects in animal models may not always be predictive of its effects in humans.
将来の方向性
There are several future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than this compound. Another area of research is the investigation of the potential therapeutic effects of this compound in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly in the context of long-term use and in vulnerable populations such as the elderly.
合成法
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide involves several steps, including the reaction of 4-bromobenzene with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with 4-(methylsulfonyl)phenylboronic acid to form 4-(methylsulfonyl)benzophenone. This compound is then reacted with 4-chlorothiophenol in the presence of a palladium catalyst to form this compound.
科学的研究の応用
Celecoxib has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several studies have shown that N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, possibly by reducing inflammation and oxidative stress in the brain. Celecoxib has also been studied for its potential cardioprotective effects, as it has been shown to reduce the risk of cardiovascular events in patients with a history of cardiovascular disease.
特性
分子式 |
C18H19ClN2O2S |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12(2)18(23)21-15-7-5-14(6-8-15)20-17(22)11-24-16-9-3-13(19)4-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
TXDYHTAVLJRECA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



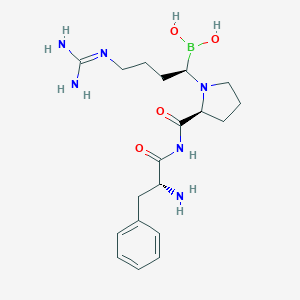
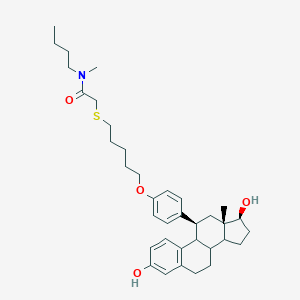
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
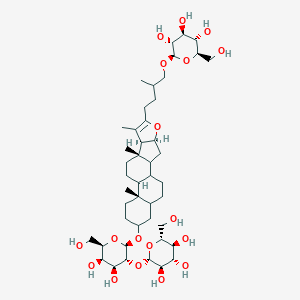
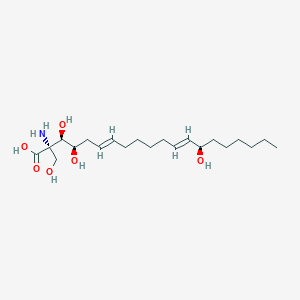
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
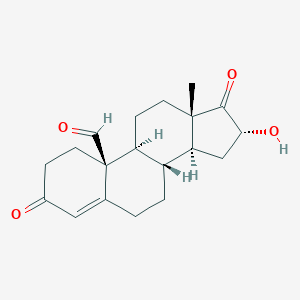
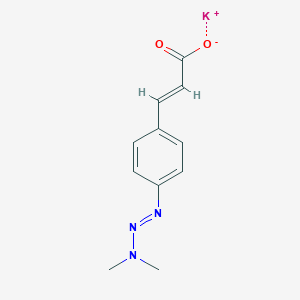
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)